molecular formula C12H18ClN3O4S2 B7185133 N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide

N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide

Cat. No.: B7185133
M. Wt: 367.9 g/mol
InChI Key: VKBHKDOJSCZERY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide is a synthetic organic compound characterized by the presence of a piperidine ring, a sulfonamide group, and a chlorinated aromatic ring

Properties

IUPAC Name

N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O4S2/c1-21(17,18)14-10-5-6-11(13)12(9-10)15-22(19,20)16-7-3-2-4-8-16/h5-6,9,14-15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBHKDOJSCZERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Cl)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Chlorinated Aromatic Intermediate: The starting material, 2-chloro-5-nitrobenzenesulfonamide, is subjected to reduction to form 2-chloro-5-aminobenzenesulfonamide.

    Methanesulfonamide Introduction: The amino group is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-chloro-5-(methanesulfonamido)benzenesulfonamide.

    Piperidine Ring Formation: The final step involves the reaction of the intermediate with piperidine under suitable conditions, such as heating in a solvent like dichloromethane, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the sulfonamide linkage.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Breakdown products including piperidine and sulfonamide fragments.

Scientific Research Applications

N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways involving sulfonamide interactions.

    Materials Science: Explored for its potential in the development of novel materials with specific electronic or structural properties.

    Industrial Chemistry: Utilized as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidine ring provides structural stability. The chlorinated aromatic ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(methylsulfonamido)phenyl]piperidine-1-sulfonamide
  • N-[2-chloro-5-(ethylsulfonamido)phenyl]piperidine-1-sulfonamide
  • N-[2-chloro-5-(propylsulfonamido)phenyl]piperidine-1-sulfonamide

Uniqueness

N-[2-chloro-5-(methanesulfonamido)phenyl]piperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonamido group, in particular, differentiates it from other similar compounds by providing unique steric and electronic properties.

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